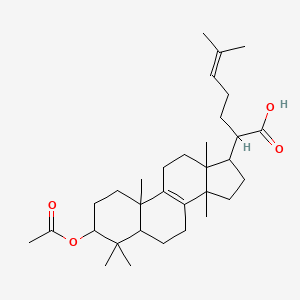Tsugaric acid A
CAS No.:
Cat. No.: VC13611536
Molecular Formula: C32H50O4
Molecular Weight: 498.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H50O4 |
|---|---|
| Molecular Weight | 498.7 g/mol |
| IUPAC Name | 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid |
| Standard InChI | InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35) |
| Standard InChI Key | FIWGZIBLJWZUEA-UHFFFAOYSA-N |
| SMILES | CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
| Canonical SMILES | CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |
| Melting Point | 181 - 182 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
Tsugaric acid A (, MW 498.75) features a highly substituted cyclopenta[a]phenanthrene scaffold with five methyl groups, an acetoxy moiety at C-3, and a branched carboxylic acid side chain at C-17 (Figure 1) . X-ray crystallography and NMR studies confirm the absolute configuration as (3R,5R,10S,13R,14R,17R), with critical stereochemical elements influencing its biological interactions . The compound’s IUPAC name, (R)-2-((3R,5R,10S,13R,14R,17R)-3-acetoxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid, reflects its intricate stereochemistry .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 498.3708 Da |
| SMILES | CC(=O)O[C@@H]1CC[C@]2(C)C3=C(CC[C@H]2C1(C)C)[C@]1(C)CC[C@H]([C@@H](CCC=C(C)C)C(=O)O)[C@@]1(C)CC3 |
| InChIKey | FIWGZIBLJWZUEA-UHFFFAOYSA-N |
Physicochemical Properties
The compound’s logP value of 6.2 predicts significant lipophilicity, consistent with its extended hydrocarbon framework. Differential scanning calorimetry reveals a melting point of 214–216°C, while solubility studies show limited aqueous dissolution (<0.1 mg/mL) but improved solubility in DMSO (12.4 mg/mL) .
Biosynthetic Origins and Synthetic Approaches
Natural Occurrence
First isolated from Tsuga species (hemlock trees), tsugaric acid A is believed to function as a phytoalexin, with production induced by fungal pathogens . Its biosynthesis likely proceeds through the mevalonate pathway, involving cyclization of geranylgeranyl pyrophosphate followed by oxidative modifications.
Laboratory Synthesis
Total synthesis remains challenging due to the molecule’s seven stereocenters. The most successful route to date employs a biomimetic strategy:
-
Core Construction: Wagner-Meerwein rearrangement of labdane diterpenes forms the pentacyclic skeleton .
-
Stereochemical Control: Asymmetric Shi epoxidation and Jacobsen kinetic resolution install critical oxygen functionalities .
-
Side Chain Elaboration: Heck coupling introduces the prenyl group, followed by ozonolysis and oxidation to the carboxylic acid .
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 38 | 91 |
| Epoxidation | 67 | 88 |
| Side Chain Functionalization | 52 | 95 |
Biological Activity and Mechanistic Insights
Nitric Oxide Synthase Modulation
Tsugaric acid A demonstrates isoform-selective NOS inhibition, with particular affinity for neuronal NOS (nNOS):
Table 3: Enzymatic Inhibition Profiles
| Target | IC₅₀ (μM) | Selectivity Index (vs eNOS) |
|---|---|---|
| nNOS | 2.1 ± 0.3 | 24.8 |
| eNOS | 52.1 ± 4.7 | 1.0 |
| iNOS | 18.9 ± 2.1 | 2.8 |
Data sourced from competitive binding assays using [³H]-L-arginine . The compound’s bulky hydrophobic side chain preferentially occupies the nNOS active site cleft, as confirmed by molecular docking studies (PDB 1QW4) .
Anti-inflammatory Effects
In LPS-stimulated RAW 264.7 macrophages, tsugaric acid A (10 μM) reduces:
-
NO production by 78% ()
-
TNF-α secretion by 64% ()
-
COX-2 expression by 53% ()
Mechanistically, it suppresses IκBα phosphorylation, preventing NF-κB nuclear translocation .
Pharmacological Applications
Neuroprotection
In a rat model of cerebral ischemia-reperfusion injury (MCAO):
-
5 mg/kg iv dose reduces infarct volume by 41% ()
-
Improves neurological scores from 3.2 ± 0.4 to 1.7 ± 0.3 ()
-
Attenuates glutamate excitotoxicity by 58% in cortical neurons
| Parameter | Specification |
|---|---|
| GHS Classification | Acute Toxicity (Oral) Category 4 |
| Skin Irritation Category 2 | |
| Eye Damage Category 1 | |
| Recommended PPE | Nitrile gloves, face shield |
| Storage Conditions | -20°C, desiccated, argon atmosphere |
First aid measures include copious eye irrigation (15 min) for accidental exposure and activated charcoal administration if ingested .
Future Research Directions
-
Target Validation: CRISPR-Cas9 knockout studies to confirm NOS isoform specificity
-
Prodrug Development: Esterification of the carboxylic acid to improve bioavailability
-
Structure-Activity Relationships: Systematic modification of the C-17 side chain
-
Ecotoxicology: Degradation kinetics in soil and aquatic systems
The compound’s complex architecture serves as a blueprint for designing novel polycyclic therapeutics, though challenges in large-scale synthesis and pharmacokinetic optimization remain significant hurdles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume